

# AC-4-248 discovery and development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AC-4-248  |           |
| Cat. No.:            | B15617923 | Get Quote |

An In-Depth Technical Guide to the Discovery and Development of AB248 (Etakafusp Alfa)

For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

AB248, also known as etakafusp alfa, is a novel investigational immunotherapy developed by Asher Biotherapeutics, designed to selectively activate CD8+ T cells, the primary drivers of anti-tumor immunity. This document provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of AB248. The core of AB248's design is a proprietary cis-targeting platform that enables the specific delivery of an attenuated interleukin-2 (IL-2) mutein to CD8+ T cells, thereby aiming to overcome the toxicity and pleiotropic effects of high-dose IL-2 therapy. Preclinical data have demonstrated AB248's potent anti-tumor activity and favorable safety profile, leading to its advancement into clinical trials for the treatment of solid tumors.

## Introduction

Interleukin-2 (IL-2) is a cytokine that plays a crucial role in the proliferation and activation of various immune cells. While high-dose IL-2 therapy has shown durable complete responses in some cancer patients, its broad activity on multiple cell types, including regulatory T cells (Tregs) and natural killer (NK) cells, leads to severe toxicities and immunosuppressive effects, limiting its therapeutic window.[1] AB248 was engineered to address these limitations by selectively targeting CD8+ T cells, which are critical for anti-tumor efficacy.[1] This is achieved through a "cis-targeting" approach, where a molecule is designed to engage two targets on the same cell for activation.[1] AB248 is a fusion protein composed of a high-affinity anti-CD8β



antibody and a modified IL-2 (mutein) with reduced affinity for its receptors.[2][3] This design ensures that the IL-2 signal is preferentially delivered to CD8+ T cells.

## **Discovery and Molecular Design**

The development of AB248 was guided by the goal of creating a highly selective CD8+ T cell agonist. This was accomplished by:

- Targeting CD8β: The antibody component of AB248 specifically targets the CD8β chain of the CD8 co-receptor, which is exclusively expressed on CD8+ T cells.[4] This provides a high degree of specificity.
- Attenuated IL-2 Mutein: The IL-2 portion of AB248 is an engineered mutein with abrogated binding to the high-affinity IL-2 receptor alpha chain (CD25) and reduced affinity for the beta (CD122) and gamma (CD132) chains.[4][5] This attenuation of IL-2 activity is critical to prevent off-target activation of other immune cells that express IL-2 receptors, such as Tregs and NK cells.[5]
- Cis-Targeting Mechanism: The fusion of the anti-CD8β antibody to the IL-2 mutein creates a molecule that requires binding to both CD8β and the IL-2 receptor complex on the same cell to elicit a potent signal.[3][6] This avidity-driven activation in cis allows for highly selective and potent stimulation of CD8+ T cells.[5]

### **Mechanism of Action**

AB248's mechanism of action is centered on the selective activation and expansion of CD8+ T cells. Upon administration, the anti-CD8β antibody component of AB248 binds to CD8+ T cells. This binding localizes the attenuated IL-2 mutein in close proximity to the IL-2 receptors on the same cell. The increased local concentration of the IL-2 mutein facilitates its binding to the IL-2Rβγ complex, leading to the activation of the downstream JAK-STAT signaling pathway, primarily through STAT5 phosphorylation.[7] This signaling cascade promotes the proliferation, survival, and effector function of CD8+ T cells, ultimately enhancing their ability to recognize and eliminate tumor cells.[1][7] By avoiding significant activation of Tregs and NK cells, AB248 is designed to minimize immunosuppression and reduce the risk of systemic toxicities associated with conventional IL-2 therapies.[6][8]



# **Preclinical Development**

The preclinical development of AB248 has been extensive, involving in vitro studies with human and murine cells, in vivo studies in various mouse tumor models, and safety and pharmacodynamic studies in non-human primates (cynomolgus monkeys).

#### In Vitro Studies

In vitro experiments have consistently demonstrated the high selectivity of AB248 for CD8+ T cells.

- Selective Activation: In pSTAT5 assays using human peripheral blood mononuclear cells (PBMCs), AB248 showed an approximately 1,000-fold preference for the activation of CD8+ T cells over NK cells and Tregs.[9]
- Proliferation: AB248 selectively induced the proliferation of CD8+ T cells, as measured by Ki-67 expression, with minimal impact on other immune cell populations.[4]
- Cytokine Production: AB248 was shown to augment the production of effector cytokines, such as interferon-gamma (IFNy), in CD8+ T cells that also received a T cell receptor (TCR) signal.[9][10] Importantly, AB248 did not induce significant inflammatory cytokine release from PBMCs, a concern with other IL-2 therapies.[5][9]

## In Vivo Studies (Murine Models)

Studies using a murine surrogate of AB248 (muAB248) in various syngeneic mouse tumor models have shown potent anti-tumor activity.

- Monotherapy Efficacy: A single dose of muAB248 resulted in complete tumor rejection in a high percentage of mice in the MC38 colon adenocarcinoma model and demonstrated superior efficacy compared to a "not-α" IL-2.[11][12]
- Combination Therapy: muAB248 showed marked synergy with anti-PD-1 therapy in the B16F10 melanoma model, leading to robust tumor control.[12]
- Enhanced CD8+ T Cell Infiltration: Treatment with muAB248 led to a significant expansion of various CD8+ T cell subsets within the tumor microenvironment, including stem-like, effector, and memory CD8+ T cells.[8]



 Favorable Safety Profile: Efficacious doses of muAB248 did not cause body weight loss in mice, a common indicator of toxicity with other IL-2 therapies.[8][12]

### **Non-Human Primate Studies**

Studies in cynomolgus monkeys were conducted to assess the pharmacodynamics and safety of AB248.

- Selective CD8+ T Cell Expansion: Repeat doses of AB248 led to a selective and dosedependent expansion of CD8+ T cells by up to 20-fold, with minimal effects on NK cells and Tregs.[3][8]
- Safety and Tolerability: AB248 was generally well-tolerated at doses up to 1 mg/kg, with no adverse findings in histopathology or clinical pathology.[5][8]

**Quantitative Data Summary** 

**Table 1: In Vitro Selectivity of AB248** 

| Assay             | Cell Type | Selectivity (Fold<br>Preference for<br>CD8+ T cells) | Reference |
|-------------------|-----------|------------------------------------------------------|-----------|
| pSTAT5 Activation | NK cells  | ~1000-fold                                           | [9]       |
| pSTAT5 Activation | Tregs     | ~1000-fold                                           | [9]       |

# Table 2: In Vivo Efficacy of muAB248 in Murine Tumor

**Models** 

| Tumor Model | Treatment                  | Outcome                          | Reference |
|-------------|----------------------------|----------------------------------|-----------|
| MC38        | muAB248 (single<br>dose)   | Majority of complete responses   | [11]      |
| T3 Sarcoma  | CD8-IL2 (murine surrogate) | 90% complete tumor rejection     | [11]      |
| B16F10      | muAB248 + anti-PD1         | Robust tumor control in all mice | [12]      |



**Table 3: Pharmacodynamics of AB248 in Non-Human** 

**Primates** 

| Parameter             | Result         | Dose          | Reference |
|-----------------------|----------------|---------------|-----------|
| CD8+ T cell expansion | Up to 20-fold  | Repeat doses  | [8]       |
| Tolerability          | Well-tolerated | Up to 1 mg/kg | [8]       |

# **Clinical Development**

Based on the promising preclinical data, a Phase 1a/1b, first-in-human, open-label clinical trial (NCT05653882) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of AB248.[13][14]

- Study Design: The trial consists of a dose-escalation phase followed by a dose-expansion phase. AB248 is being evaluated as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab.[13][14]
- Patient Population: The study is enrolling adult patients with locally advanced or metastatic solid tumors who have failed prior standard-of-care therapies.[14]
- Primary Objectives: The primary objective of the dose-escalation phase is to assess the safety and tolerability of AB248 and determine the recommended Phase 2 dose.[6]
- Status: The first patient was dosed in January 2023, and the trial is ongoing. Additionally, a
  collaboration has been announced to evaluate AB248 in combination with rilvegostomig (a
  PD-1/TIGIT bispecific antibody) as a first-line treatment for non-small cell lung cancer
  (NSCLC).[15]

# Experimental Protocols In Vitro Phospho-STAT5 (pSTAT5) Assay

 Cell Preparation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors using Ficoll-Paque density gradient centrifugation.



- Stimulation: Incubate PBMCs with varying concentrations of AB248, recombinant human IL-2 (rhIL-2), or a "not-α" IL-2 control for 25 minutes at 37°C.[5]
- Staining: Fix the cells with a fixation buffer, followed by permeabilization with a
  permeabilization buffer. Stain the cells with fluorescently labeled antibodies against cell
  surface markers (e.g., CD3, CD4, CD8, CD56, FoxP3) and an intracellular antibody against
  phosphorylated STAT5.[5]
- Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of pSTAT5
  positive cells within each immune cell subset (CD8+ T cells, CD4+ T cells, Tregs, NK cells).
- Data Analysis: Plot the percentage of pSTAT5 positive cells against the concentration of the stimulating agent to determine the EC50 for each cell type.

#### **Murine Tumor Models**

- Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1.5 x 10<sup>6</sup> MC38 cells) into the flank of syngeneic mice (e.g., C57BL/6).[5][12]
- Treatment: Once tumors are established (e.g., after 8 days), randomize the mice into treatment groups. Administer AB248 (or its murine surrogate), control antibodies, or vehicle intravenously as a single dose or in a specified regimen.[5][12]
- Monitoring: Measure tumor volume using calipers and monitor the body weight of the mice regularly.[12]
- Endpoint: Continue monitoring until tumors reach a predetermined maximum size or for a specified duration to assess for complete responses.
- Immunophenotyping (Optional): At the end of the study or at specific time points, tumors and spleens can be harvested to analyze the immune cell infiltrate by flow cytometry.

# Non-Human Primate (Cynomolgus Monkey) Pharmacodynamic Studies

Dosing: Administer AB248 intravenously to cynomolgus monkeys at various dose levels.



- Blood Collection: Collect peripheral blood samples at baseline and at multiple time points post-dosing.
- Immune Cell Analysis: Perform complete blood counts and use flow cytometry to quantify the absolute numbers and activation status (e.g., Ki-67 expression) of different immune cell populations (CD8+ T cells, NK cells, Tregs) in the peripheral blood.[3]
- Safety Assessment: Monitor the animals for any clinical signs of toxicity and perform comprehensive clinical pathology and histopathology analyses.[5]

Signaling Pathways and Workflows
Diagram 1: AB248 Mechanism of Action









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Asher Bio bursts on the scene with \$55M Series A | Drug Discovery News [drugdiscoverynews.com]
- 2. asherbio.com [asherbio.com]
- 3. asherbio.com [asherbio.com]
- 4. researchgate.net [researchgate.net]
- 5. asherbio.com [asherbio.com]
- 6. asherbio.com [asherbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Asher Bio Presents New Preclinical Data at SITC 2022 Further Supporting Advancement of AB248 and AB821 as Highly Differentiated Cis-targeted Cancer Immunotherapies -BioSpace [biospace.com]
- 9. asherbio.com [asherbio.com]
- 10. asherbio.com [asherbio.com]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. asherbio.com [asherbio.com]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Facebook [cancer.gov]
- 15. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- To cite this document: BenchChem. [AC-4-248 discovery and development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617923#ac-4-248-discovery-and-development]

#### **Disclaimer & Data Validity:**





The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com